Metabolic stability predictions for 2-(3-oxomorpholin-4-yl)propanoic acid
Metabolic stability predictions for 2-(3-oxomorpholin-4-yl)propanoic acid
An In-Depth Technical Guide to the Metabolic Stability Prediction of 2-(3-oxomorpholin-4-yl)propanoic acid
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the trajectory of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a pivotal determinant of its success. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels.[3] This guide provides a comprehensive framework for the predictive assessment of metabolic stability for the novel compound, 2-(3-oxomorpholin-4-yl)propanoic acid, integrating both computational and experimental methodologies to build a robust profile for this promising scaffold.
The structure of 2-(3-oxomorpholin-4-yl)propanoic acid presents several key features of metabolic interest: a morpholinone ring, a tertiary amine, an amide-like lactam, and a propanoic acid side chain. Understanding the metabolic liabilities of these functional groups is essential for predicting the molecule's behavior in vivo.
Part 1: In Silico Assessment - The Predictive Foundation
Before committing to resource-intensive in vitro studies, computational modeling provides a crucial first pass at identifying potential metabolic liabilities. These in silico methods leverage vast datasets and sophisticated algorithms to predict a compound's fate based on its structure.[4][5][6]
Structural Analysis and Site of Metabolism (SoM) Prediction
The initial step involves a thorough analysis of the molecule's structure to identify potential "soft spots" for enzymatic attack.
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Morpholine Ring: The morpholine moiety is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, potentially at the carbons adjacent to the nitrogen or oxygen atoms, which could lead to ring-opening.[7]
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Propanoic Acid Side Chain: The aliphatic chain can undergo hydroxylation. More significantly, the carboxylic acid group is a prime candidate for Phase II conjugation, particularly glucuronidation via UDP-glucuronosyltransferases (UGTs), to form an acyl-glucuronide.[8]
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Lactam (Oxomorpholinone) Ring: The amide bond within the lactam structure may be susceptible to hydrolysis by amidase enzymes, leading to ring cleavage.
Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, can formalize this analysis.[4][9] These models compare the structural and electronic features of 2-(3-oxomorpholin-4-yl)propanoic acid against databases of known metabolic transformations to predict the most likely sites of metabolism.[9][10]
Caption: Predicted metabolic pathways for the target compound.
Part 2: In Vitro Evaluation - Experimental Validation
While in silico models are powerful, experimental validation is non-negotiable. In vitro assays using liver-derived systems are the cornerstone of metabolic stability assessment.[1][11] The liver is the primary site of drug metabolism, and these systems contain the key enzymes responsible for biotransformation.[3] We will focus on two fundamental assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a workhorse for evaluating Phase I metabolism, primarily driven by CYP enzymes located in the endoplasmic reticulum of liver cells.[1][11] Microsomes are subcellular fractions that are easy to prepare and use, making them ideal for higher-throughput screening.[2][3]
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Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression.[3]
-
Cofactor: An NADPH-regenerating system is included. CYP enzymes require NADPH as a cofactor to function; without it, their oxidative activity would cease.[12][13]
-
Quenching: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile. This serves two purposes: it denatures the enzymes, halting the reaction instantly, and it precipitates the proteins, which can then be removed by centrifugation to provide a clean sample for analysis.[14][15]
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Controls: The inclusion of positive controls (compounds with known high and low clearance, e.g., Verapamil and Diazepam) and a negative control (incubation without the NADPH cofactor) is critical for validating the assay's performance and ensuring that the observed compound loss is due to enzymatic metabolism.[16]
-
Preparation:
-
Prepare a 1 µM working solution of 2-(3-oxomorpholin-4-yl)propanoic acid in a 100 mM potassium phosphate buffer (pH 7.4).[14]
-
Thaw pooled human liver microsomes (from a 20 mg/mL stock) on ice and dilute to a working concentration of 0.5 mg/mL in the same buffer.[14][16]
-
Prepare the NADPH-regenerating system solution as per the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the test compound working solution and the microsomal solution.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[17]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative controls.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[13]
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex vigorously, and centrifuge at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated protein.[13]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[14][15]
-
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors within a complete cellular system.[11][15] This assay provides a more comprehensive picture of metabolic clearance, including the contributions of conjugation pathways that are absent in microsomes.[18][19]
-
Test System: Cryopreserved primary human hepatocytes are used as they retain enzymatic activities similar to fresh hepatocytes but offer greater convenience and availability.[18][20]
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Cellular Integrity: Using hepatocytes in suspension ensures that compound uptake across the cell membrane is a factor, more closely mimicking the in vivo situation.[15]
-
Negative Control: Heat-inactivated hepatocytes are used as a negative control to differentiate between enzymatic degradation and non-specific binding or chemical instability.[16][20]
-
Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium.
-
Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion) to ensure cell health. Adjust cell density to 0.5 x 10⁶ viable cells/mL.[20]
-
Prepare a working solution of 2-(3-oxomorpholin-4-yl)propanoic acid in the incubation medium.
-
-
Incubation:
-
In a non-coated plate, add the test compound working solution.
-
Initiate the reaction by adding the hepatocyte suspension to the wells. The final test compound concentration is typically 1 µM.[20]
-
Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[20]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation mixture.[20]
-
Immediately quench the reaction by transferring the aliquot into a tube or well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing & Analysis:
-
Process and analyze the samples via LC-MS/MS as described in the microsomal stability assay protocol.
-
Caption: General workflow for in vitro metabolic stability assays.
Part 3: Data Analysis and Interpretation
The primary output of these assays is the disappearance of the parent compound over time. From this data, two key pharmacokinetic parameters are derived: half-life (t½) and intrinsic clearance (CLint).[21]
-
Calculate Percent Remaining: Determine the percentage of the initial compound remaining at each time point relative to the 0-minute time point.
-
Determine Degradation Rate: Plot the natural logarithm (ln) of the percent remaining versus time. For first-order kinetics, this will yield a straight line. The slope of this line (k) represents the elimination rate constant.[14]
-
Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.
-
Formula: t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.[21]
Data Presentation
The results are best summarized in a table for clear comparison against control compounds.
| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| 2-(3-oxomorpholin-4-yl)propanoic acid | Human Liver Microsomes | 45.2 | 34.2 | Moderate |
| Verapamil (High Clearance Control) | Human Liver Microsomes | < 10 | > 150 | Low |
| Diazepam (Low Clearance Control) | Human Liver Microsomes | > 90 | < 10 | High |
| 2-(3-oxomorpholin-4-yl)propanoic acid | Human Hepatocytes | 35.8 | 43.1 | Moderate |
| Testosterone (High Clearance Control) | Human Hepatocytes | 15.5 | 90.1 | Low |
Note: Data presented is hypothetical and for illustrative purposes only.
Conclusion: Synthesizing a Predictive Profile
The metabolic stability assessment of 2-(3-oxomorpholin-4-yl)propanoic acid requires a multi-faceted approach. The in silico analysis predicted potential metabolic liabilities at the morpholine ring (oxidation, hydrolysis) and the propanoic acid side chain (conjugation). The hypothetical in vitro data suggests the compound has moderate stability. The shorter half-life observed in hepatocytes compared to microsomes could imply a contribution from Phase II metabolism (e.g., glucuronidation of the carboxylic acid), a pathway not present in the microsomal system.
This integrated analysis provides a robust, data-driven foundation for decision-making. The identified moderate stability suggests the compound is likely to have a reasonable pharmacokinetic profile, justifying its progression to further preclinical studies. Future work should focus on metabolite identification to confirm the predicted pathways and to ensure that no pharmacologically active or reactive metabolites are formed.
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